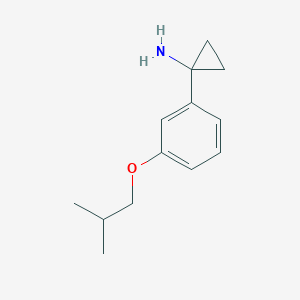

1-(3-Isobutoxyphenyl)cyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3 |

InChI Key |

WUOVHENDDVJQIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Isobutoxyphenyl Cyclopropanamine and Its Analogs

Strategies for Cyclopropane (B1198618) Ring Formation

The creation of the cyclopropane moiety is central to the synthesis of 1-(3-isobutoxyphenyl)cyclopropanamine. Various methods have been developed for this purpose, primarily involving the reaction of olefinic precursors.

Cyclopropanation Reactions of Olefinic Precursors

The addition of a methylene (B1212753) group across a double bond is a common strategy for forming cyclopropane rings. The choice of reagent and reaction conditions can be tailored to the specific substrate.

The Corey-Chaykovsky reaction, which utilizes sulfoxonium ylides, is a powerful tool for the cyclopropanation of electron-deficient olefins. nih.govresearchgate.net Dimethylsulfoxonium methylide, typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in a solvent such as DMSO, reacts with α,β-unsaturated carbonyl compounds in a Michael-initiated ring closure (MIRC) to form cyclopropyl (B3062369) ketones. researchgate.netresearchgate.net This method is advantageous for its operational simplicity and high efficiency, often producing trans-cyclopropanes exclusively. organic-chemistry.org

Recent advancements have introduced "instant ylide" preparations, where stable, dry, equimolar mixtures of trimethylsulfoxonium iodide and a base like potassium tert-butoxide can be used, simplifying the procedure and reducing reaction times. researchgate.net The choice of base can also be influential; for instance, the guanidine (B92328) base MTBD has been shown to provide excellent yields in acetonitrile (B52724). organic-chemistry.org While the classic Corey-Chaykovsky reaction is highly effective for α,β-unsaturated systems, its application to unactivated or electron-rich olefins, such as a potential 3-isobutoxystyrene precursor, may be less efficient.

Table 1: Comparison of Bases for in situ Generation of Dimethylsulfoxonium Methylide organic-chemistry.org

| Base | Solvent | Yield (%) |

| NaH | DMSO | Good to Excellent |

| KOt-Bu | DMSO | Good to Excellent |

| MTBD | MeCN | Excellent |

Cinnamic acid derivatives, which are α,β-unsaturated carboxylic acids, serve as excellent precursors for cyclopropanation reactions. These compounds can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction. acs.org For instance, 3-isobutoxybenzaldehyde (B1334178) could be reacted with malonic acid in the presence of a base (Knoevenagel condensation) or with an appropriate phosphorus ylide (Wittig reaction) to yield 3-isobutoxycinnamic acid.

Once formed, the electron-deficient double bond of the cinnamic acid derivative is susceptible to cyclopropanation. For example, reaction with diazomethane (B1218177) or its derivatives in the presence of a transition metal catalyst, such as copper or rhodium complexes, can yield the corresponding cyclopropanecarboxylic acid ester. capes.gov.brrochester.edu Alternatively, the Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, is a well-established method for the cyclopropanation of olefins, including those in cinnamic acid systems. capes.gov.br

The synthesis of suitable olefinic precursors is a critical first step. The Aldol condensation and Wittig reaction are two of the most versatile methods for creating carbon-carbon double bonds. gauthmath.comacs.org

An Aldol condensation between 3-isobutoxybenzaldehyde and an enolate, for example, from acetone, would produce a β-hydroxy ketone, which upon dehydration would yield an α,β-unsaturated ketone, a suitable substrate for the Corey-Chaykovsky reaction. acs.org

The Wittig reaction offers a more direct route to a variety of olefins. acs.orggoogle.com By reacting 3-isobutoxybenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), one could synthesize 3-isobutoxystyrene. google.com The choice of the ylide determines the substituent on the resulting double bond. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. acs.org

Stereoselective Cyclopropane Ring Construction

Controlling the stereochemistry of the cyclopropane ring is crucial when synthesizing chiral molecules. Several methods have been developed to achieve enantioselective cyclopropanation.

Asymmetric cyclopropanation can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: Transition metal complexes with chiral ligands are widely used for the enantioselective cyclopropanation of olefins with diazo compounds. capes.gov.brrochester.edunih.gov Copper(I) complexes with chiral oxazoline (B21484) ligands have been shown to catalyze the cyclopropanation of styrene (B11656) with ethyl diazoacetate, achieving moderate to high enantioselectivities. capes.gov.br Similarly, rhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands are highly effective for the asymmetric cyclopropanation of a variety of olefins, including styrenes. rochester.edunih.gov The choice of both the metal and the ligand is critical in determining the enantiomeric excess (ee) and the diastereoselectivity of the reaction. Engineered enzymes, such as myoglobin-based catalysts, have also emerged as powerful tools for the highly diastereo- and enantioselective cyclopropanation of styrenes. rochester.edu

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. acs.org For example, an α,β-unsaturated aldehyde can be reacted with a chiral auxiliary to form a chiral enoate. Subsequent cyclopropanation, directed by the chiral auxiliary, can proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched cyclopropane derivative. Carbohydrate-derived chiral auxiliaries have been successfully employed in the diastereoselective cyclopropanation of allylic alcohols. nih.gov

Table 2: Examples of Catalysts for Asymmetric Cyclopropanation of Styrene

| Catalyst System | Carbene Source | Product Type | Enantiomeric Excess (ee) | Reference |

| Copper(I)-Chiral Oxazoline | Ethyl Diazoacetate | Cyclopropanecarboxylate | up to 60% | researchgate.net |

| Rhodium(II)-Chiral Carboxamidate | Aryldiazoacetate | Cyclopropanecarboxylate | up to 98% | nih.gov |

| Engineered Myoglobin | Ethyl Diazoacetate | Cyclopropanecarboxylate | up to 99% | rochester.edu |

Control of Diastereoselectivity in Cyclopropane Synthesis

The spatial arrangement of substituents on the cyclopropane ring is a critical aspect of molecular design, and achieving high diastereoselectivity is a key challenge in the synthesis of 1,2-disubstituted cyclopropanes. For arylcyclopropylamine precursors, the relative orientation of the aryl and amine (or its synthetic equivalent) groups, described as cis or trans, significantly influences the molecule's properties.

Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of an olefin is a powerful method for constructing the cyclopropane ring. organic-chemistry.org Research into the synthesis of methyl 1-aryl-2-amino-cyclopropane carboxylates has demonstrated that the choice of catalyst is paramount for controlling diastereoselectivity. The use of dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) as a catalyst in the reaction between an aryldiazoacetate and N-vinylphthalimide results in exceptional trans-selectivity, often achieving a diastereomeric ratio (d.r.) greater than 98:2. organic-chemistry.org This reaction proceeds efficiently at room temperature in solvents like dichloromethane. organic-chemistry.org The electronic nature of the substituent on the aryl ring can affect reaction efficiency, with electron-withdrawing groups leading to higher yields, while electron-donating groups may necessitate higher temperatures. organic-chemistry.org

Another advanced strategy for stereodivergent synthesis allows access to either the cis or trans isomer from the same precursor. nih.govelsevierpure.com This method involves an initial iridium-catalyzed C(sp³)–H borylation of an N-protected cyclopropylamine (B47189), which selectively proceeds to give the cis-borylated product. nih.gov The subsequent palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide can be directed to produce either the trans or cis arylcyclopropylamine. The reaction proceeds with retention of configuration to yield the trans product; however, epimerization can occur under the reaction conditions. nih.govelsevierpure.com Interestingly, this epimerization can be suppressed by the presence of oxygen, allowing for the selective synthesis of the trans isomer, whereas under a nitrogen atmosphere, the thermodynamically more stable cis product is favored. nih.gov

Table 1: Catalyst Systems for Diastereoselective Cyclopropanation

| Catalyst System | Olefin/Substrate | Key Feature | Diastereomeric Ratio (trans:cis) | Ref |

|---|---|---|---|---|

| Rh₂(OAc)₄ | N-vinylphthalimide | High trans-selectivity | >98:2 | organic-chemistry.org |

| Chiral Dirhodium (Rh₂(TBSP)₄) | N-vinylphthalimide | Asymmetric induction | - (moderate 55% ee) | organic-chemistry.org |

| [PdCl₂(dppf)]/Ag₂O (N₂ atm) | B-cyclopropyl pivalamide | Stereodivergent (thermodynamic) | Favors cis product | nih.gov |

Installation of the Amine Functionality

Several reliable methods exist for introducing the primary amine group onto the cyclopropane scaffold, starting from a carboxylic acid precursor, which is a common intermediate in cyclopropane synthesis.

Curtius Rearrangement-Based Transformations for Amine Introduction

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This transformation proceeds with complete retention of the stereochemistry at the migrating carbon, making it ideal for the synthesis of chiral cyclopropylamines. nih.gov The process begins with the conversion of a cyclopropanecarboxylic acid to a cyclopropanecarbonyl azide (B81097) (an acyl azide). nih.gov This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide source like diphenylphosphoryl azide (DPPA). organic-chemistry.orgnih.gov

Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form a highly reactive cyclopropyl isocyanate intermediate. wikipedia.orgnih.gov This isocyanate is not usually isolated but is immediately treated with a nucleophile. rsc.org Trapping the isocyanate with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the desired primary cyclopropylamine. organic-chemistry.org Alternatively, reacting the isocyanate with an alcohol, such as tert-butanol, provides a Boc-protected amine, which is a stable and common intermediate in organic synthesis. nih.gov

The reaction is known for its tolerance of a wide variety of functional groups and its ability to produce primary amines free from contamination by secondary or tertiary amine byproducts. nih.gov

Reductive Amination Pathways

Reductive amination is a powerful technique for forming carbon-nitrogen bonds and can be used to synthesize primary, secondary, or tertiary amines. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of synthesizing 1-arylcyclopropylamines, this pathway would typically start from a 1-arylcyclopropanecarbaldehyde or a 1-arylcyclopropyl ketone.

The reaction involves two key steps that are often performed in a single pot: the formation of an imine or iminium ion, followed by its reduction. libretexts.org The carbonyl compound first reacts with an amine source, such as ammonia (B1221849) for a primary amine, to form an imine intermediate. youtube.com This intermediate is then reduced to the final amine. masterorganicchemistry.com

A crucial aspect of this method is the choice of reducing agent. Standard reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting carbonyl compound as well as the imine. masterorganicchemistry.com To avoid this, more selective reducing agents are employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). masterorganicchemistry.comharvard.edu These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion, which exists in equilibrium with the imine. youtube.comharvard.edu This selectivity allows the reaction to be carried out efficiently in one step, mixing the carbonyl compound, the amine, and the reducing agent together. harvard.edu

Conversion of Carboxylic Acid Precursors to Amine Derivatives

Beyond the Curtius rearrangement, carboxylic acids serve as versatile precursors for amines through other multi-step transformations. A common route involves the conversion of the carboxylic acid into a primary amide (carboxamide), which can then be transformed into the amine.

The initial amidation of a cyclopropanecarboxylic acid can be achieved by first converting it to a more reactive acyl chloride (e.g., using thionyl chloride) and subsequently reacting it with ammonia. A more direct, one-pot method involves heating the carboxylic acid with aqueous hydroxylamine. google.com

Once the cyclopropanecarboxamide (B1202528) is formed, it can be converted to the cyclopropylamine via the Hofmann rearrangement. This reaction involves treating the primary amide with an oxidizing agent, such as sodium hypobromite (B1234621) (generated from bromine and sodium hydroxide), which induces a rearrangement similar to the Curtius rearrangement, ultimately yielding the primary amine with one fewer carbon atom than the starting amide.

Introduction of the Isobutoxyphenyl Moiety

The synthesis of the target compound requires the formation of an ether linkage between the phenyl ring and an isobutyl group. This is typically accomplished through nucleophilic substitution on a phenolic precursor.

Phenol Alkylation Strategies (e.g., via 1-Bromomethyl-2-propane)

The formation of the isobutoxy group is classically achieved via the Williamson ether synthesis. wikipedia.org This reaction is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. wikipedia.org

In the context of this compound, the synthesis would involve a precursor containing a hydroxyl group at the 3-position of the phenyl ring, such as 1-(3-hydroxyphenyl)cyclopropanamine or a protected version thereof. This phenolic precursor is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a more nucleophilic phenoxide ion. youtube.comlibretexts.org

This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide, typically 1-bromo-2-methylpropane (B43306) (isobutyl bromide) or 1-iodo-2-methylpropane. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the phenoxide displaces the halide leaving group, forming the desired ether bond. wikipedia.org For the Sɴ2 reaction to be efficient, a primary alkyl halide like isobutyl bromide is ideal, as secondary and tertiary halides are more prone to undergo competing elimination reactions. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to facilitate the substitution. byjus.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| Dirhodium(II) acetate (Rh₂(OAc)₄) | Catalyst |

| N-vinylphthalimide | Reactant/Amine Source |

| Aryldiazoacetate | Cyclopropane Precursor |

| Iridium complex | Borylation Catalyst |

| Palladium complex ([PdCl₂(dppf)]) | Suzuki Coupling Catalyst |

| N-cyclopropylpivalamide | Borylation Substrate |

| Cyclopropanecarboxylic acid | Amine Precursor |

| Cyclopropanecarbonyl azide | Curtius Rearrangement Intermediate |

| Cyclopropyl isocyanate | Curtius Rearrangement Intermediate |

| Diphenylphosphoryl azide (DPPA) | Azide Transfer Reagent |

| tert-Butanol | Isocyanate Trapping Agent |

| 1-Arylcyclopropanecarbaldehyde | Reductive Amination Precursor |

| Sodium cyanoborohydride (NaBH₃CN) | Selective Reducing Agent |

| Sodium triacetoxyborohydride (NaB(OAc)₃H) | Selective Reducing Agent |

| Cyclopropanecarboxamide | Hofmann Rearrangement Precursor |

| 1-(3-Hydroxyphenyl)cyclopropanamine | Ether Synthesis Precursor |

| 1-Bromo-2-methylpropane (Isobutyl bromide) | Alkylating Agent |

| Sodium hydride (NaH) | Base |

Aryl Coupling Reactions for Ether Linkage Formation

The synthesis of the this compound scaffold fundamentally relies on the formation of an aryl ether bond, which connects the isobutoxy side chain to the phenyl ring. Several powerful cross-coupling methodologies are employed for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Prominent among these are copper-catalyzed and palladium-catalyzed reactions. The Ullmann condensation, a classic copper-catalyzed method, involves the coupling of an aryl halide with an alcohol. union.edu Modern iterations of this reaction often utilize ligands like N,N-dimethylglycine to enable the coupling of aryl iodides with aliphatic alcohols at around 110 °C, achieving high yields. organic-chemistry.org Further refinements have led to the use of different catalytic systems for various aryl halides; oxalic diamides are effective ligands for coupling with aryl chlorides and bromides, while the use of tert-butoxide can facilitate the reaction with aryl iodides even at room temperature. organic-chemistry.org

The Buchwald-Hartwig amination, more commonly known for C-N bond formation, has been adapted for C-O bond formation as well. The use of specific biaryl phosphine (B1218219) ligands is critical for the efficient cross-coupling of (hetero)aryl chlorides with secondary alcohols. organic-chemistry.org These transition-metal-catalyzed approaches are powerful for creating the ether linkage found in this compound and its analogs. nih.gov For instance, diaryl ethers can be synthesized at room temperature through a copper(II)-promoted coupling of arylboronic acids and phenols, a method that tolerates a wide array of substituents on both components. researchgate.net

A newer approach involves the use of PhenoFluor, a reagent that facilitates the coupling of phenols with primary and secondary alcohols, offering a distinct reactivity profile compared to traditional methods. nih.gov This reaction proceeds effectively and can be used to form ether bonds in molecules that are challenging substrates for conventional methods like the Mitsunobu reaction. nih.gov

Table 1: Comparison of Aryl Ether Formation Methodologies

| Reaction Name | Catalyst/Reagent | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper, often with ligands (e.g., N,N-dimethylglycine) | Aryl iodides/bromides and aliphatic alcohols | Well-established method, modern variants have milder conditions. union.eduorganic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Palladium with biaryl phosphine ligands | (Hetero)aryl chlorides and secondary alcohols | High efficiency and broad functional group tolerance. organic-chemistry.org |

| Chan-Lam-Evans Coupling | Copper(II) | Arylboronic acids and phenols | Proceeds at room temperature and is tolerant of many functional groups. researchgate.net |

| PhenoFluor-Mediated Etherification | PhenoFluor | Phenols and primary/secondary alcohols | Novel method with a unique reactivity profile, suitable for challenging substrates. nih.gov |

Derivatization and Functionalization Strategies Post-Synthesis

Once the core this compound structure is assembled, its properties can be finely tuned through various derivatization and functionalization reactions. These modifications typically target the primary amine of the cyclopropane moiety or the aromatic ring.

The primary amine is a versatile handle for a wide range of chemical transformations. It can readily react with phenyl isocyanate derivatives to form N-phenyl-1H-indazole-1-carboxamides. nih.gov Further modifications can be performed, such as acetylation of the amino group to yield acetamido derivatives. nih.gov In other contexts, similar primary amine scaffolds are reduced or undergo further extension of an amino group to explore structure-activity relationships. nih.gov

Metabolite identification studies of related complex molecules have shown that metabolic transformations often occur on accessible parts of the molecule, such as the aromatic ring or attached side chains. nih.gov This knowledge can guide the synthesis of new derivatives by protecting metabolically labile sites or by introducing groups that alter the metabolic profile.

Table 2: Examples of Post-Synthesis Derivatization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Carboxamide Formation | Phenyl isocyanate derivatives | Primary amine | N-phenyl-carboxamide derivatives. nih.gov |

| Acetylation | Acetic anhydride (B1165640) or acetyl chloride | Primary amine | Acetamido derivatives. nih.gov |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl halide on the phenyl ring | Aryl-substituted derivatives. nih.gov |

| Reductive Amination | Aldehydes or ketones, Na(OAc)₃BH | Primary amine | N-alkylated or N-arylated derivatives. nih.gov |

Scalable Synthesis and High-Throughput Production of Cyclopropanamine Scaffolds

The efficient production of this compound and related compounds for broader applications necessitates synthetic routes that are both scalable and amenable to high-throughput methodologies. Research has focused on developing robust methods for producing the core cyclopropanamine scaffold.

For the simpler parent, cyclopropylamine, processes have been developed for large-scale manufacturing starting from gamma-butyrolactone. google.com These processes are designed to be economical, utilizing less hazardous chemicals and optimizing reaction conditions for industrial production. google.com

Table 3: Scalable Synthesis Strategies for Cyclopropanamine Scaffolds

| Method | Starting Material Example | Key Transformation | Scale/Throughput Feature |

|---|---|---|---|

| Curtius Degradation | 1-Cyclopropylcyclopropanecarboxylic acid | Carboxylic acid to N-Boc-protected amine | Reproducible on a 50g scale and larger. nih.govnih.gov |

| Industrial Process | Gamma-butyrolactone | Multi-step conversion to cyclopropanecarboxamide, then to amine | Designed for economic, large-scale production runs. google.com |

| Continuous-Flow Microreaction | Cyclopropanecarboxamide | Hofmann rearrangement | High yield (96%) with short residence time (4 min); high efficiency. acs.org |

| Continuous Flow Crystallization | Racemic mixture of a chiral intermediate | Deracemization | High-throughput access to single enantiomers with high purity. researchgate.net |

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Structural Variations of the 1-(3-Isobutoxyphenyl)cyclopropanamine Core

The nature and position of substituents on the phenyl ring are critical determinants of biological activity in many classes of phenyl-containing drugs. nih.gov For phenylcyclopropylamine derivatives, substitutions on the aromatic ring can influence potency and selectivity towards different biological targets.

In the case of this compound, the isobutoxy group is at the meta-position. Studies on analogous LSD1 inhibitors have shown that substitution at the meta-position of the phenyl ring can be particularly beneficial for activity. nih.gov The placement of various functional groups at this position can lead to significant improvements in inhibitory potency.

To illustrate the potential impact of phenyl ring substitutions on the biological activity of a hypothetical series of 1-phenylcyclopropanamine analogs, the following data table has been generated based on general principles observed in related compound series.

| Substituent (R) | Position on Phenyl Ring | Hypothetical Biological Activity (IC₅₀, nM) |

| H | - | 150 |

| 4-Fluoro | para | 120 |

| 3-Chloro | meta | 85 |

| 4-Methoxy | para | 200 |

| 3-Isobutoxy | meta | [Activity of lead compound] |

| 3,4-Dichloro | meta, para | 60 |

This table is illustrative and based on general SAR trends for phenylcyclopropylamine derivatives.

The isobutoxy group (–OCH₂CH(CH₃)₂) in this compound is a flexible lipophilic moiety that can engage in hydrophobic interactions within a binding pocket. Modifications to this group can have a profound impact on activity by altering the compound's lipophilicity, metabolic stability, and steric fit with the target.

Replacing the isobutyl group with other alkyl or alkoxy groups of varying size and branching can help to map the dimensions of the hydrophobic pocket. For example, changing the isobutoxy group to a smaller methoxy (B1213986) or a larger benzyloxy group would likely result in significant changes in biological activity. Furthermore, the ether linkage itself could be a site of metabolism, and its replacement with a more stable linkage, such as a direct carbon-carbon bond, could enhance the compound's duration of action.

The following table illustrates potential activity shifts resulting from modifications to the isobutoxy moiety of this compound, based on common observations in medicinal chemistry.

| Modified Moiety at 3-position | Nature of Modification | Anticipated Impact on Activity |

| Methoxy (-OCH₃) | Smaller, less lipophilic | Potentially reduced potency due to weaker hydrophobic interactions. |

| Propoxy (-OCH₂CH₂CH₃) | Different lipophilic profile | May increase or decrease activity depending on the shape of the binding pocket. |

| tert-Butoxy (-OC(CH₃)₃) | Bulkier, more lipophilic | Could enhance binding if the pocket is large enough, or decrease it due to steric hindrance. |

| Isobutyl (-CH₂CH(CH₃)₂) | Replacement of ether linkage | May increase metabolic stability and alter binding mode. |

This table presents hypothetical scenarios based on established medicinal chemistry principles.

The cyclopropane (B1198618) ring is a rigid and strained three-membered ring that imparts a specific conformational constraint on the molecule. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty of binding to a target. The stereochemistry of the substituents on the cyclopropane ring is often crucial for activity. For instance, in trans-2-phenylcyclopropylamine (tranylcypromine), the trans configuration is essential for its potent MAO inhibitory activity. nih.gov

For this compound, the amine and the phenyl group are attached to the same carbon of the cyclopropane ring. Introduction of substituents on the other carbons of the cyclopropane ring would create stereocenters and could lead to diastereomers with different biological activities. The stereospecificity of cyclopropanation reactions is a key consideration in the synthesis of such analogs. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This can be a powerful tool for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Ligand-Based Pharmacophore Model Generation

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore models can be generated from a set of active compounds. wikipedia.org A pharmacophore represents the essential steric and electronic features that a molecule must possess to bind to a specific target. For a series of this compound analogs, a pharmacophore model would likely include features such as a hydrophobic group (the isobutoxyphenyl moiety), an aromatic ring, and a positive ionizable group (the amine). By aligning a set of active analogs, common features can be identified and used to build a predictive model.

Statistical Correlation of Structural Descriptors with Preclinical Activity

QSAR studies involve the calculation of various molecular descriptors for a set of compounds and then using statistical methods to correlate these descriptors with their measured biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For a series of this compound analogs, a QSAR model could reveal, for example, that activity is positively correlated with the lipophilicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such models can provide valuable insights into the SAR and guide the synthesis of new, potentially more active compounds.

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its ability to bind to a biological target. For this compound, the constrained nature of the cyclopropane ring and the rotational freedom of the phenyl and isobutoxy groups give rise to specific conformational preferences that influence its molecular recognition.

The cyclopropylamine (B47189) scaffold is a key structural motif found in various biologically active compounds, including mechanism-based inhibitors of monoamine oxidases (MAO). The stereochemistry of substituents on the cyclopropane ring plays a pivotal role in biological activity. For instance, in the case of 2-phenylcyclopropylamine (tranylcypromine), the trans-isomer is a more potent MAO inhibitor than the cis-isomer. This difference in activity is attributed to the specific orientation of the phenyl and amine groups, which dictates the optimal interaction with the enzyme's active site.

Computational studies on cyclopropylamine derivatives have shown that the rotation of the amino group is influenced by stereoelectronic effects, such as hyperconjugative interactions. nih.gov These interactions affect the local charge distribution and the hybridization of the nitrogen lone pair, which can, in turn, influence the compound's basicity and binding affinity. nih.gov For this compound, the presence of the bulky isobutoxy group at the meta position of the phenyl ring will further influence the preferred conformation of the phenyl ring relative to the cyclopropylamine moiety. This orientation is crucial for fitting into the binding pocket of a target protein.

The stereochemistry at the carbon atom of the cyclopropane ring attached to the phenyl group is another critical factor. The (R)- and (S)-enantiomers of this compound can exhibit different biological activities and metabolic profiles. This enantioselectivity is a common feature in drug action and arises from the chiral nature of biological macromolecules like enzymes and receptors. The differential binding of enantiomers can be substantial, as seen in many classes of drugs where one enantiomer is active while the other is inactive or even produces undesirable side effects.

| Stereochemical Feature | Influence on Molecular Recognition | Supporting Evidence/General Principle |

| Cyclopropyl (B3062369) Ring Conformation | The rigid cyclopropane ring restricts conformational freedom, presenting a well-defined orientation of substituents to the target. | The use of cyclopropane rings in drug design is a known strategy to reduce conformational flexibility and enhance binding affinity. researchgate.net |

| Amino Group Orientation | The rotational barrier of the amino group, influenced by stereoelectronic effects, determines the availability of the nitrogen lone pair for interaction. nih.gov | Studies on fluorinated cyclopropylamines demonstrate the impact of substituents on the rotational profile and basicity of the amino group. nih.gov |

| Phenyl Ring Orientation | The dihedral angle between the phenyl ring and the cyclopropane ring affects the overall shape of the molecule and its fit within a binding pocket. | The relative orientation of aromatic rings is a key factor in the activity of many enzyme inhibitors. |

| Enantiomeric Configuration | The (R)- and (S)-enantiomers can exhibit significantly different binding affinities and biological activities due to the chiral nature of biological targets. | The differential activity of enantiomers is a well-established principle in pharmacology. |

Rational Design Principles for Analog Development and Optimization

The rational design of analogs of this compound aims to systematically modify its structure to improve desired properties such as potency, selectivity, and pharmacokinetic profile. This process is guided by the SAR data and an understanding of the molecular interactions between the ligand and its target.

One key strategy in the rational design of cyclopropylamine-based compounds is to leverage their potential as mechanism-based inhibitors. nih.govsunderland.ac.ukresearchgate.net Cyclopropylamines can act as irreversible inhibitors of flavin-dependent enzymes like MAO by forming a covalent adduct with the flavin cofactor. nih.govsunderland.ac.uk The design of new analogs can therefore focus on fine-tuning the electronic properties of the molecule to facilitate this mechanism.

The development of analogs can be approached by considering modifications at three primary sites: the phenyl ring, the isobutoxy substituent, and the cyclopropylamine moiety.

Phenyl Ring Substitution: The position, size, and electronic nature of substituents on the phenyl ring can profoundly affect binding affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can alter the pKa of the amine and the electronic character of the aromatic ring, influencing interactions with the target. For example, exploring different alkoxy groups at the meta position or introducing substituents at the ortho or para positions could lead to improved interactions.

Modification of the Alkoxy Chain: The isobutoxy group provides a lipophilic character to the molecule. Varying the length and branching of this alkyl chain can modulate the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and metabolic stability. Replacing the ether linkage with other functional groups could also be explored.

Alterations to the Cyclopropylamine Core: While the cyclopropylamine is often a critical pharmacophore, modifications can still be beneficial. For instance, substitution on the cyclopropane ring, as seen in 2-substituted cyclopropylamines, can introduce additional points of interaction and influence stereochemistry. nih.gov N-alkylation or N-acylation of the amine could be explored to modulate basicity and introduce new interactions, though this may impact its ability to act as a mechanism-based inhibitor.

A systematic approach to analog design often involves creating a matrix of compounds with variations at these different positions. The resulting analogs are then screened for their biological activity, and the data is used to build a more detailed SAR model. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. researchgate.net

| Design Strategy | Rationale | Potential Outcome |

| Varying Phenyl Ring Substituents | To probe the electronic and steric requirements of the binding pocket. | Enhanced potency and/or selectivity. |

| Modifying the Alkoxy Group | To optimize lipophilicity and pharmacokinetic properties. | Improved absorption, distribution, metabolism, and excretion (ADME) profile. |

| Introducing Substituents on the Cyclopropyl Ring | To introduce new interaction points and influence stereochemistry. | Increased binding affinity and potential for altered selectivity. nih.gov |

| N-functionalization of the Amine | To modulate basicity and introduce new hydrogen bonding capabilities. | Altered pharmacokinetic properties and potentially a different mode of action. |

| Bioisosteric Replacement | To replace functional groups with others that have similar physical or chemical properties. | Improved metabolic stability or reduced off-target effects. |

Mechanistic Investigations of Biological Interactions Preclinical Focus

In Vitro Receptor Binding and Functional Assays

The initial step in characterizing a novel compound involves assessing its binding affinity and functional activity at various molecular targets.

Assessment of Serotonin (B10506) System Interactions (e.g., 5-HT2 Receptor Agonism)

The serotonin 2A (5-HT2A) receptor is a well-established target for a variety of centrally acting drugs. nih.govnih.gov Compounds with agonist activity at this receptor are of interest for their potential therapeutic applications. nih.gov An assessment of 1-(3-isobutoxyphenyl)cyclopropanamine would involve radioligand binding assays to determine its affinity (Ki) for the 5-HT2A receptor, as well as for other serotonin receptor subtypes like 5-HT2B and 5-HT2C to establish a selectivity profile. Functional assays, such as inositol (B14025) phosphate (B84403) (IP-1) accumulation assays, would be employed to measure the compound's efficacy (EC50 and Emax) and determine if it acts as a full or partial agonist. nih.gov

To date, no specific binding affinity or functional assay data for this compound at any serotonin receptor has been reported in the scientific literature.

Enzyme Inhibition Studies

Investigating the inhibitory potential of a compound against various enzymes is crucial to understanding its mechanism of action and potential therapeutic applications.

Histone Demethylase LSD1/KDM1: Lysine-specific demethylase 1 (LSD1 or KDM1A) is a key enzyme in epigenetic regulation and a target in oncology. researchgate.netacs.orgnih.gov Structurally related compounds containing a trans-2-phenylcyclopropylamine scaffold are known to act as inhibitors of LSD1. acs.orgnih.gov These inhibitors often form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. acs.orgnih.gov Future studies would need to determine the inhibitory concentration (IC50) and the mechanism of inhibition (e.g., reversible, irreversible, mechanism-based) of this compound against LSD1. acs.orgnih.gov

Glucosylceramide Synthase (GCS): GCS is a key enzyme in the biosynthesis of glycosphingolipids and is a therapeutic target for certain metabolic disorders like Gaucher disease. nih.govmedchemexpress.com Inhibition of GCS can reduce the accumulation of glucosylceramide. nih.gov Research would be required to ascertain if this compound can inhibit GCS activity. google.comgoogle.com

Squalene (B77637) Epoxidase: This enzyme is a critical rate-limiting step in cholesterol biosynthesis. nih.gov Inhibitors of squalene epoxidase can lower cholesterol levels and also have applications as antifungal agents. nih.govscbt.com Some cyclopropylamine-containing compounds have been shown to inhibit this enzyme. acs.org The potential for this compound to act as a squalene epoxidase inhibitor remains to be determined through appropriate enzymatic assays.

Viral Polymerases: Viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of many viruses, making it a prime target for antiviral drugs. nih.govresearchgate.net A wide range of chemical scaffolds are being investigated as polymerase inhibitors. nih.govmdpi.com There is currently no published data to suggest that this compound has been screened for activity against any viral polymerase.

No in vitro enzyme inhibition data for this compound against LSD1/KDM1, GCS, squalene epoxidase, or viral polymerases are currently available.

Ion Channel Modulation Assays (e.g., ENaC)

The epithelial sodium channel (ENaC) plays a vital role in maintaining sodium balance and is a target for drugs affecting blood pressure and fluid homeostasis. Preclinical evaluation would involve patch-clamp electrophysiology or high-throughput screening assays to determine if this compound modulates ENaC activity. At present, there is no information available on the interaction of this compound with ENaC or any other ion channel.

Cellular Pathway Elucidation

Understanding how a compound affects cellular signaling is key to bridging the gap between molecular interaction and physiological response.

Investigation of Intracellular Signaling Cascades Triggered by Compound Interaction

Once a primary molecular target is identified, subsequent studies would focus on elucidating the downstream intracellular signaling pathways that are modulated by the compound. For instance, if this compound were found to be a 5-HT2A receptor agonist, research would investigate its effect on pathways such as the Gq/11-phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). Similarly, if it were an LSD1 inhibitor, studies would examine its effects on histone methylation status and the expression of target genes. There is currently no published research on the effects of this compound on any intracellular signaling cascades.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature, patent databases, and other publicly accessible resources, no specific research data was found for the chemical compound "this compound." This includes a lack of information regarding its biological interactions, such as its effects on gene expression or its direct engagement with biomolecular targets.

The absence of published studies prevents the creation of a scientifically accurate and detailed article on the requested topics of compound-mediated gene expression modulation and mechanistic studies of direct biomolecular target engagement. Consequently, information on binding kinetics, thermodynamic characterization, and the nature of its binding mechanisms (allosteric or orthosteric) for this specific compound is not available in the public domain.

Therefore, the requested article, including data tables and detailed research findings, cannot be generated at this time. Further research and publication in peer-reviewed sources would be required for a comprehensive and factual analysis of the biological activities of "this compound."

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.gov These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and various reactivity descriptors.

For 1-(3-isobutoxyphenyl)cyclopropanamine, DFT calculations would be performed to optimize its geometry, revealing precise bond lengths, bond angles, and dihedral angles. Following geometric optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. rsc.org This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are critical for a ligand's binding to a receptor active site. rsc.org Global reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's stability and reactivity. bohrium.com

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.45 eV | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | -0.21 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.24 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 2.85 D | Measures the overall polarity of the molecule, influencing solubility and binding interactions. bohrium.com |

| Chemical Hardness (η) | 2.62 eV | Measures resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness; indicates the ease of electron cloud polarization. |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

While docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations are powerful computational experiments that simulate the motions of atoms and molecules, governed by the laws of physics. nih.gov For this compound, MD simulations would be used to study its interaction with a homology model of the β3-adrenergic receptor.

Docking Studies for Binding Site Prediction and Ligand-Target Complementarity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Since the crystal structure of the human β3-AR is not yet resolved, docking studies for this compound would utilize a homology model of the receptor, often built using the known structure of a related receptor like the β2-AR. nih.gov

The docking process involves placing the 3D structure of the compound into the putative binding site of the β3-AR model. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more favorable interaction. These studies can identify the most likely binding pose and elucidate key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the active site. For β-AR agonists, key interactions often involve residues such as Aspartate, Serine, and Arginine. nih.gov

| Parameter | Value/Description |

|---|---|

| Docking Score (Glide XP) | -8.5 kcal/mol |

| Predicted Binding Interactions | Hydrogen bond with Ser208; Hydrogen bond with Ser212; Aromatic (π-π) interaction with Phe309; Hydrophobic interaction with Val118, Trp112. |

| Key Interacting Residues | Ser208, Ser212, Asp117, Arg315 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The therapeutic success of a compound depends not only on its biological activity but also on its pharmacokinetic properties. In silico tools like SwissADME and pkCSM provide rapid predictions of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile from its molecular structure alone. nih.govnih.gov This early assessment helps to identify potential liabilities and guide molecular optimization. nih.gov

For this compound, these web-based tools can predict a range of parameters. Physicochemical properties such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) are calculated. Pharmacokinetic properties including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with transporters like P-glycoprotein (P-gp) are estimated. jscimedcentral.com The models also predict whether the compound is likely to be an inhibitor or substrate of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. nih.gov Finally, drug-likeness is evaluated based on established rules like Lipinski's Rule of Five, which helps to assess the compound's potential to be an orally active drug. researchgate.net

| Category | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 219.31 g/mol | Within typical range for small molecule drugs. |

| LogP (Consensus) | 2.95 | Indicates good lipophilicity. | |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good cell membrane permeability. | |

| Water Solubility (LogS) | -3.10 (Moderately soluble) | Adequate for absorption. | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | Yes | Potential for central nervous system effects. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. | |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. jscimedcentral.com | |

| Drug-Likeness | Lipinski's Rule of Five | Passes (0 violations) | Good oral bioavailability predicted. |

Virtual Screening and Chemoinformatics Approaches for Novel Scaffolds and Targets

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. benthamdirect.com Given that this compound is a β3-AR agonist, it is plausible that its scaffold was identified or could be optimized using such methods.

One common approach is ligand-based pharmacophore modeling. nih.govresearchgate.net A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. mdpi.com For β3-AR agonists, a model would be constructed based on a set of known active compounds. nih.govmonash.edu This model, typically comprising features like hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups, is then used as a 3D query to rapidly screen virtual compound databases. researchgate.netbenthamdirect.com Hits from this screening are then subjected to further filtering based on physicochemical properties and molecular docking to prioritize candidates for experimental testing. monash.edu This approach is highly effective for identifying novel chemical scaffolds that fit the binding hypothesis, making it a cornerstone of modern medicinal chemistry for targets like GPCRs. nih.gov

Novel Research Applications and Future Directions

Exploration as Catalytic Agents in Enantioselective Organic Synthesis (e.g., Brønsted Base Catalysis)

The development of asymmetric catalytic reactions is crucial for the synthesis of chiral molecules, which are fundamental in pharmaceuticals and materials science. researchgate.net Donor-acceptor cyclopropanes are valuable reagents in modern organic synthesis, as the ring strain is enhanced by the push-pull nature of the substituents, facilitating ring-opening reactions. nih.gov This reactivity can be harnessed in catalytic processes.

Chiral Brønsted base catalysis has emerged as a powerful tool for enantioselective transformations. Research by Jørgensen and co-workers demonstrated a highly enantioselective (3+2) annulation of donor-acceptor cyclopropanes with nitrosoarenes using a chiral Brønsted base catalyst. thieme-connect.de This reaction provides access to isoxazolidines, which are precursors to pharmaceutically relevant 5-amino-1,3-diols. thieme-connect.de A proposed mechanism suggests that the Brønsted base activates the cyclopropane (B1198618), which is guided by hydrogen bonding to facilitate a stereoselective oxa-Michael addition. thieme-connect.de Given its structure, 1-(3-isobutoxyphenyl)cyclopropanamine could potentially be activated in a similar manner, opening avenues for its use in analogous enantioselective cycloaddition reactions.

Furthermore, various catalytic systems have been developed for asymmetric cyclopropanation and related transformations, highlighting the versatility of this structural motif. nih.govnih.govdicp.ac.cn These methods often employ transition metal catalysts, such as those based on cobalt or rhodium, to achieve high levels of enantioselectivity. nih.govdicp.ac.cnresearchgate.net

Table 1: Examples of Catalytic Systems in Enantioselective Cyclopropane Synthesis

| Catalytic System | Reaction Type | Substrates | Key Finding | Reference(s) |

|---|---|---|---|---|

| Chiral Rhodium Complex (Rh2((S)‐BTPCP)4) | Asymmetric Cyclopropanation | α-aryl diazoacetates & α‐substituted allyl sulfones | Furnished highly functionalized cyclopropanes with high diastereoselectivity and enantiomeric excess. | researchgate.net |

| Co(II)-based Metalloradical Catalysis (MRC) | Asymmetric Radical Cyclopropanation | Dehydroaminocarboxylates & α-aryldiazomethanes | Enabled stereoselective synthesis of chiral cyclopropyl (B3062369) α-amino acids with high yields and enantioselectivities. | nih.gov |

| Chiral Gold(I)-Phosphine Complexes | Asymmetric Ring Expansion | 1-Allenylcyclopropanols | Provides cyclobutanones with a vinyl-substituted quaternary stereocenter in high enantioselectivities. | nih.gov |

| Chiral Brønsted Base | (3+2) Annulation | Donor-Acceptor Cyclopropanes & Nitrosoarenes | Access to isoxazolidines with a broad scope and high enantioselectivity. | thieme-connect.de |

Application in Chemical Probe Development for Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. nih.gov The development of novel cysteine-reactive electrophiles is expanding the toolkit for proteome profiling. nih.gov Recently, cyclopropane-based structures have been developed as a new class of strain-enabled electrophiles for this purpose. nih.gov These probes can covalently bind to cysteine residues on proteins, allowing for proteome-wide ligand and target discovery. nih.gov The inherent ring strain of the cyclopropyl group in this compound makes it a candidate for development into such electrophilic probes, potentially for identifying novel binding sites on proteins like lactate (B86563) dehydrogenase A (LDHA) or thioredoxin domain-containing protein 12 (TXD12). nih.gov

Additionally, cyclopropene (B1174273) derivatives, which are closely related to cyclopropanamines, have been successfully used as chemical reporters in metabolic glycoengineering (MGE). nih.gov These small, strained rings can be incorporated into biomolecules and subsequently visualized through bioorthogonal ligation reactions, such as the inverse electron-demand Diels-Alder reaction. nih.gov This highlights the utility of the cyclopropyl core in designing tools for studying dynamic biological processes.

Utility as Chemical Biology Tools for Target Identification and Validation

A key challenge in drug discovery is identifying the specific biological target of a compound that produces a desired physiological effect. Tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a well-known cyclopropylamine-containing compound, has served as a privileged scaffold for designing chemical tools to identify and validate targets. nih.gov Derivatives of tranylcypromine have been developed as inhibitors for various enzymes, including histone demethylase KDM1A (also known as LSD1), which is a target in cancer therapy. nih.govnih.gov

The 1-substituted cyclopropylamine (B47189) scaffold has been shown to covalently inhibit KDM1A, with modifications to the cyclopropyl core allowing for tuning of selectivity against other enzymes like monoamine oxidases. nih.gov By incorporating the this compound moiety into libraries of potential inhibitors, researchers could identify new protein targets or develop more selective inhibitors for known ones. Fragment-based ligand discovery (FBLD) using such scaffolds can reveal ligandable residues on proteins, helping to validate their role in disease pathways. nih.gov

Integration into Phenotypic Screening Platforms for Unbiased Target Discovery

Phenotypic screening is a powerful drug discovery approach that identifies compounds based on their effect on cellular or organismal physiology, without prior knowledge of the molecular target. youtube.comnih.gov This method has seen a resurgence due to advances in high-throughput cell imaging, complex cellular models like iPSCs (induced pluripotent stem cells), and automated analysis. harvard.edugeneonline.comnih.gov Phenotypic screens can uncover compounds with novel mechanisms of action and polypharmacology (engaging multiple targets), which can be advantageous for complex diseases. nih.gov

Small molecule libraries are essential for phenotypic screening campaigns. youtube.comharvard.edu The inclusion of structurally unique compounds like this compound in these libraries increases the chemical diversity being screened. Phenotypic screening platforms can assess a wide range of cellular effects, such as changes in cell growth, motility, or the distribution of specific proteins. nih.govharvard.edu A compound that elicits an interesting phenotype can then be subjected to target deconvolution studies to identify its mechanism of action. youtube.com Given the diverse biological activities of cyclopropane-containing molecules, this compound represents a valuable addition to libraries used in unbiased target discovery platforms. nih.govnih.gov

Table 2: Approaches in Phenotypic Screening for Target Discovery

| Screening Approach | Model System | Objective | Key Advantage | Reference(s) |

|---|---|---|---|---|

| High-Throughput Cell Imaging | Mammalian Cell Lines | Identify compounds affecting specific physiological states (e.g., mitosis, cell migration). | Provides rich, multi-parameter data from the primary screen to distinguish compound effects. | harvard.edu |

| iPSC-Based Models | iPSC-derived Sensory Neurons, Patient-derived iPSCs | Identify compounds that modulate complex functions like inflammatory nociception or disease-specific phenotypes. | High biological relevance to human disease, enabling discovery in a patient-specific context. | geneonline.comnih.gov |

| Automated Fitness Screens | Chlamydomonas reinhardtii (alga) | Discover modulators of growth, motility, and photosynthesis. | Allows for rapid screening of large compound libraries across multiple phenotypes in a simple model organism. | nih.gov |

| Target-Agnostic Screens | Disease-relevant cell lines | Find hits with novel mechanisms of action or beneficial polypharmacology. | Does not require a preconceived target, opening the door to discovering unprecedented drug targets. | nih.gov |

Emerging Methodologies and Techniques in Cyclopropanamine Research

Research into cyclopropanes and cyclopropanamines is continuously evolving, with new synthetic methods offering safer and more efficient access to these important structures. researchgate.net Traditional methods for creating cyclopropanes often involved hazardous reagents like carbenes. news-medical.net

Recent breakthroughs have provided alternatives. For instance, researchers at Penn State have developed a method that uses visible light, oxygen, and common chemical ingredients to transform alkenes into cyclopropanes via a radical-based pathway, completely avoiding carbene intermediates. news-medical.net Another novel approach uses gem-dichloroalkanes as stable carbene precursors for asymmetric cyclopropanation, catalyzed by cobalt. dicp.ac.cn These safer and more practical methods could be applied to the synthesis of this compound and its derivatives, facilitating broader research and application. news-medical.netpsu.edu The development of such methodologies is critical for making these valuable chemical scaffolds more accessible for drug development and other applications. psu.edu

Table 3: Selected Emerging Methodologies in Cyclopropane Synthesis

| Methodology | Precursors | Key Reagents/Catalysts | Primary Advantage | Reference(s) |

|---|---|---|---|---|

| Radical Chemistry Pathway | Alkenes | Visible light, oxygen, common chemical ingredients | Avoids the use of highly reactive and potentially explosive carbene intermediates, enhancing safety. | news-medical.net |

| Simmons-Smith Reaction & Modifications | Alkenes | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper couple (Zn-Cu), or Diethylzinc (Et₂Zn) | A classic and versatile method for cyclopropanation, particularly for transferring nonstabilized carbenes. | dicp.ac.cnmdpi.com |

| Cobalt-Catalyzed Asymmetric Cyclopropanation | Alkenes, gem-dichloroalkanes | Cobalt catalyst, Zinc (as reductant) | Uses stable carbene precursors and achieves high enantioselectivity for a broad range of alkenes. | dicp.ac.cn |

| Metallaphotoredox Platform | Carboxylic acids, amino acids, alcohols | Iron catalyst, photoredox catalyst | Uses abundant and bench-stable feedstocks as radical sources for carbene transfer, offering broad applicability. | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Isobutoxyphenyl)cyclopropanamine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. For example, coupling 3-isobutoxyphenyl substrates with cyclopropane precursors (e.g., via [2+1] cycloaddition or alkylation) under controlled conditions. To optimize yields:

- Use coupling agents like EDCI for amide or ester intermediates (analogous to procedures in ).

- Monitor reaction temperature (e.g., room temperature for 16 hours for stability).

- Purify intermediates via column chromatography and validate with LC-MS.

- Consider steric hindrance from the isobutoxy group; adjust solvent polarity (e.g., DMF or dioxane) to improve solubility.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Compare H and C NMR shifts with analogous cyclopropanamine derivatives (e.g., 3-(2-iodophenyl)-1-propanamine in ). Key signals include cyclopropane protons (δ 0.8–1.5 ppm) and isobutoxy methine (δ 3.5–4.0 ppm).

- HRMS : Confirm molecular weight (e.g., CHNO expected ~205.3 g/mol) using high-resolution mass spectrometry.

- IR : Validate amine (-NH) stretches (~3350 cm) and ether (C-O-C) vibrations (~1250 cm).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as cyclopropanamines may irritate mucous membranes (similar to 3-(diphenylphosphino)-1-propanamine in ).

- Store under inert gas (N) due to potential air sensitivity of the cyclopropane ring.

- Dispose of waste via certified chemical disposal services, as halogenated byproducts (e.g., from brominated analogs in ) may require specialized treatment.

Advanced Research Questions

Q. What strategies can resolve discrepancies in the stereochemical assignment of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for cis-2-phenylcyclopropanamine stereoisomers ().

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and compare retention times with known standards.

- VCD Spectroscopy : Validate computational models of vibrational circular dichroism against experimental data to confirm stereochemistry.

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model cyclopropane ring strain (e.g., bond angles ~60°) and electron density at the amine group to predict nucleophilic behavior.

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity.

Q. How do electronic effects of the isobutoxy group influence the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Stability Assays : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via HPLC. Compare with 3-fluorophenyl analogs ().

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe proton transfer mechanisms during ring-opening reactions.

- Spectroelectrochemistry : Identify redox-sensitive moieties (e.g., amine oxidation) using cyclic voltammetry.

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound analogs?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing amine vs. imine tautomers).

- Isotopic Labeling : Synthesize N-labeled derivatives to confirm amine group assignments in mass spectra.

- Collaborative Reproducibility : Compare results across labs using standardized protocols (e.g., PubChem’s spectral repositories in –13).

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.